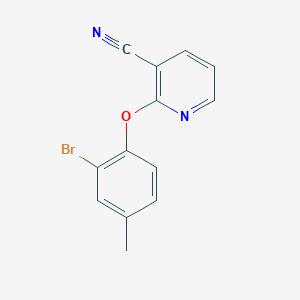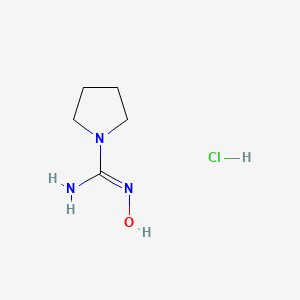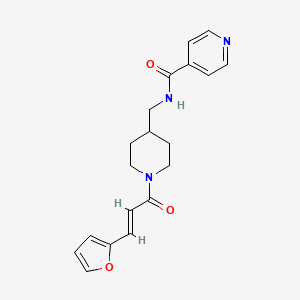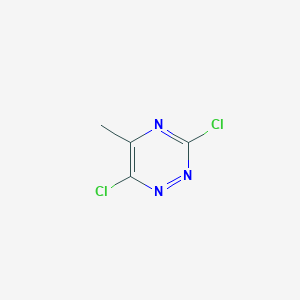
2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C13H9BrN2O. It has a molecular weight of 289.13 . This compound is often used in research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9BrN2O/c1-9-4-5-12 (11 (14)7-9)17-13-10 (8-15)3-2-6-16-13/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.The storage temperature is room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
One significant application of derivatives related to 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile is in the synthesis of novel compounds with potential antibacterial activity. For instance, derivatives have been synthesized and evaluated for their antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values indicating potential efficacy in this domain (Bogdanowicz et al., 2013).
Molecular Docking and Physicochemical Studies
Research has also delved into the synthesis and analysis of azafluorene derivatives, including those related to this compound, for their potential as inhibitors of SARS-CoV-2 RdRp. The studies encompassed crystal structures, physicochemical properties, quantum chemical modeling, and molecular docking analysis, highlighting their significance in the search for COVID-19 treatments (Venkateshan et al., 2020).
Spectroscopic Analysis
The compound has also been subject to spectroscopic analysis to understand its structural features and behavior under different conditions. Studies have focused on analyzing derivatives through X-ray diffraction, FT-IR, FT-R, NMR spectroscopy, and other techniques to elucidate their structural differences and supramolecular structures (Tranfić et al., 2011).
Microbiological Activity
Furthermore, derivatives of this compound have been synthesized and assessed for their microbiological activity, showing significant bacteriostatic and antituberculosis potential. Such research demonstrates the compound's relevance in developing new antimicrobial agents (Miszke et al., 2008).
Corrosion Inhibition
Derivatives have also been explored for their corrosion inhibition properties, particularly concerning the protection of metals in acidic environments. Studies have utilized electrochemical and theoretical quantum approaches to understand the inhibition mechanisms, offering insights into the practical applications of these derivatives in corrosion protection (Sudheer & Quraishi, 2015).
Eigenschaften
IUPAC Name |
2-(2-bromo-4-methylphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c1-9-4-5-12(11(14)7-9)17-13-10(8-15)3-2-6-16-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUWSVFZDVOKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2847220.png)




![2-ethoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2847228.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2847230.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2847233.png)
![2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate](/img/structure/B2847236.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2847239.png)
![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2847240.png)
